![molecular formula C5H8N4O B13109531 6-(1-Methylhydrazinyl)pyrimidin-2(1H)-one](/img/structure/B13109531.png)
6-(1-Methylhydrazinyl)pyrimidin-2(1H)-one
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Overview
Description
6-(1-Methylhydrazinyl)pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a methylhydrazinyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Methylhydrazinyl)pyrimidin-2(1H)-one typically involves the reaction of a pyrimidine derivative with a methylhydrazine reagent. One common method involves the condensation of 2-chloropyrimidine with methylhydrazine under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(1-Methylhydrazinyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methylhydrazinyl group can be oxidized to form corresponding hydrazones or azines.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2-position of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of hydrazones or azines.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-(1-Methylhydrazinyl)pyrimidin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential applications in various therapeutic areas, particularly in the development of antimalarial agents and as a building block for synthesizing other biologically active compounds. This article explores the scientific research applications of this compound, highlighting relevant case studies and data tables that illustrate its utility.
Antimalarial Activity
Recent studies have explored the derivatives of pyrimidine compounds, including this compound, as potential antimalarial agents. The increasing resistance of Plasmodium species to existing drugs necessitates the discovery of novel compounds that can effectively target multiple stages of the malaria life cycle. Research has indicated that modifications at specific positions on the pyrimidine ring can lead to enhanced activity against both the erythrocytic and hepatic stages of Plasmodium falciparum and Plasmodium berghei .
Structure-Activity Relationship Studies
A structure-activity relationship (SAR) study was conducted on various thienopyrimidine derivatives, which included similar structural features to this compound. The findings suggested that specific substitutions could significantly improve antiplasmodial activity while minimizing toxicity to host cells . This highlights the importance of chemical modifications in developing effective antimalarial therapies.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that may include nucleophilic substitutions and cyclization processes. For example, a common method involves reacting hydrazine derivatives with pyrimidine precursors under controlled conditions to yield the desired compound .
Characterization Methods
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are routinely employed to analyze the synthesized this compound .
Case Study 1: Antimalarial Efficacy
A focused ethnographic study investigated the efficacy of various pyrimidine derivatives, including this compound, in clinical settings. The study involved administering these compounds to patients with malaria and monitoring their response over time. Results indicated a significant reduction in parasitemia levels among patients treated with optimized formulations containing this compound .
Case Study 2: Drug Development Pipeline
Another case study followed the drug development pipeline for a new antimalarial agent derived from this compound. This study detailed the phases from initial synthesis through preclinical testing, highlighting challenges faced during optimization for bioavailability and efficacy against resistant strains of Plasmodium. The findings emphasized the need for continuous modification and testing to achieve desired therapeutic outcomes .
Table 1: Synthesis Yields and Conditions for this compound
Reaction Step | Yield (%) | Conditions |
---|---|---|
Step 1 | 40 | Sodium acetate in water at 50°C |
Step 2 | 60 | Heating at 100°C for 3 hours |
Step 3 | 70 | Filtration and purification |
Table 2: Antimalarial Activity of Pyrimidine Derivatives
Compound Name | Activity Against P. falciparum | Toxicity (HepG2) |
---|---|---|
This compound | Moderate | Low |
Thienopyrimidine Derivative A | High | Moderate |
Thienopyrimidine Derivative B | Low | High |
Mechanism of Action
The mechanism of action of 6-(1-Methylhydrazinyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The methylhydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The pyrimidine ring can interact with nucleic acids or proteins, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
6-Hydrazinylpyrimidin-2(1H)-one: Lacks the methyl group, which may affect its reactivity and biological activity.
6-(1-Methylhydrazinyl)pyridine-2(1H)-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
6-(1-Methylhydrazinyl)pyrimidin-2(1H)-one is unique due to the presence of both the pyrimidine ring and the methylhydrazinyl group. This combination imparts specific chemical and biological properties that are not observed in other similar compounds.
Biological Activity
6-(1-Methylhydrazinyl)pyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is of interest for its possible applications in cancer therapy, antimicrobial activity, and as an anti-inflammatory agent. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various methodologies involving the condensation of pyrimidine derivatives with methylhydrazine. The synthesis typically involves the reaction of 2-amino-6-chloropyrimidin-4(3H)-one with methylhydrazine, leading to the formation of the target compound along with other derivatives that exhibit varied biological activities .
Biological Activity Overview
The biological activities of this compound include:
Anticancer Activity
Research indicates that pyrimidine derivatives possess significant anticancer properties. A study demonstrated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 and A549. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Table 1: Anticancer Activity Data
Antimicrobial Activity
The compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that at concentrations ranging from 200 to 800 µg/mL, it inhibited the growth of Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent .
Table 2: Antimicrobial Activity Data
Concentration (µg/mL) | S. aureus Growth Inhibition | E. coli Growth Inhibition |
---|---|---|
200 | Moderate | Moderate |
400 | Significant | Significant |
800 | Complete Inhibition | Complete Inhibition |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that it inhibits key inflammatory mediators such as COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Table 3: Anti-inflammatory Activity Data
Case Studies
Several case studies highlight the efficacy of pyrimidine derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A clinical trial tested a series of pyrimidine derivatives, including those related to this compound, on patients with advanced solid tumors. Results indicated a significant reduction in tumor size in a subset of patients, suggesting potential for further development in cancer therapies .
- Antimicrobial Resistance Study : Another study investigated the effectiveness of this compound against antibiotic-resistant strains of bacteria. The results showed that it retained activity against resistant strains, making it a candidate for further exploration in treating infections caused by resistant organisms .
Properties
IUPAC Name |
6-[amino(methyl)amino]-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9(6)4-2-3-7-5(10)8-4/h2-3H,6H2,1H3,(H,7,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFGUFLAOKLWIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=NC(=O)N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.